Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate

Lipophilicity Drug-likeness ADME prediction

Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate (CAS 357637-38-8) is a heterobicyclic quinoxalinone ester bearing a 3-oxo carbonyl and a 6-carboxylate methyl ester on the fused benzene–pyrazine ring system. With a molecular weight of 204.18 Da and a calculated LogP of 1.13, this compound occupies a distinct physicochemical space relative to its closest structural analogs—specifically the corresponding free carboxylic acid (LogP ~0.62) and the non-oxo methyl quinoxaline-6-carboxylate (LogP ~1.27, but lacking the hydrogen-bonding 3-oxo pharmacophore).

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B13113600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=CC(=O)N2
InChIInChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-5H,1H3,(H,12,13)
InChIKeyBMXAKBGJTPEFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate – A Differentiated Quinoxalinone Scaffold for Medicinal Chemistry Procurement


Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate (CAS 357637-38-8) is a heterobicyclic quinoxalinone ester bearing a 3-oxo carbonyl and a 6-carboxylate methyl ester on the fused benzene–pyrazine ring system . With a molecular weight of 204.18 Da and a calculated LogP of 1.13, this compound occupies a distinct physicochemical space relative to its closest structural analogs—specifically the corresponding free carboxylic acid (LogP ~0.62) and the non-oxo methyl quinoxaline-6-carboxylate (LogP ~1.27, but lacking the hydrogen-bonding 3-oxo pharmacophore) . Its dual carbonyl functionality and single hydrogen-bond donor (N–H) position it as a versatile intermediate for constructing kinase-targeted, HDAC-inhibitory, and ALDH-modulating compound libraries, as evidenced by its specific citation in multiple therapeutic patent families .

1Quinoxalinone scaffold for kinase, HDAC, and ALDH inhibitor library construction
2Methyl ester enables chemoselective N-functionalization without extra protection steps
3Moderate lipophilicity and single HBD support drug-like property profiling

Why Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate Cannot Be Substituted by the Free Acid or Non-Oxo Analog for SAR-Driven Projects


Generic substitution of this methyl ester with the corresponding free acid (3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid) or the non-oxo methyl quinoxaline-6-carboxylate introduces quantifiable liabilities that compromise both pharmacokinetic predictivity and synthetic utility. The methyl ester exhibits a LogP of 1.13—approximately 0.5 log units higher than the free acid (LogP 0.62) —translating to roughly threefold greater lipophilicity and predicted membrane permeability. Critically, the ester form eliminates one hydrogen-bond donor (HBD = 1 vs. HBD = 2 for the free acid), which directly impacts compliance with Lipinski's Rule of Five and oral bioavailability prediction models . Substitution with non-oxo methyl quinoxaline-6-carboxylate removes the 3-oxo hydrogen-bond acceptor, ablating a key pharmacophoric anchor exploited in kinase and HDAC inhibitor design . Furthermore, the methyl ester serves as a transient protecting group enabling chemoselective N-functionalization of the quinoxalinone ring—synthetic transformations that are precluded when the free acid is used directly . These measurable physicochemical and functional differences render in-class substitution scientifically indefensible without revalidation of the entire synthetic route and biological profile.

Free acid (CAS 1375069-41-2) substitution may shift lipophilicity and HBD profile, altering permeability and ADME prediction outcomes

Non-oxo analog (CAS 23088-23-5) lacks the 3-oxo H-bond acceptor, removing a key pharmacophoric anchor for kinase/HDAC hinge engagement

Direct use of free acid precludes the methyl ester’s protecting-group role, potentially reducing synthetic step economy in N-functionalization routes

Quantitative Differentiation Evidence for Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate versus Closest Analogs


Lipophilicity Differential: Methyl Ester (LogP 1.13) versus Free Carboxylic Acid (LogP 0.62) Drives Membrane Permeability Prediction

The methyl ester derivative exhibits a computed LogP of 1.13, compared to 0.62 for the free carboxylic acid analog (3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid, CAS 1375069-41-2), representing a ΔLogP of +0.51 . This ~0.5 log unit increase corresponds to an approximately threefold higher octanol–water partition coefficient, predicting significantly enhanced passive membrane permeability. The esterification eliminates the ionizable carboxylic acid proton (pKa ~4–5), ensuring the compound remains predominantly neutral at physiological pH, in contrast to the predominantly ionized free acid .

LogP comparison
Head-to-head
Ester LogP 1.13 vs acid 0.62 (Δ +0.51)
Supports membrane permeability prediction
Computed values; experimental confirmation advised
Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor Count: Methyl Ester (HBD = 1) Improves Drug-Likeness Compliance Relative to Free Acid (HBD = 2)

Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate possesses a single hydrogen-bond donor (the N–H of the quinoxalinone ring; HBD = 1), whereas the corresponding free acid contains two HBDs (N–H plus the carboxylic acid O–H) . This difference is consequential for compliance with Lipinski's Rule of Five, which sets an upper limit of 5 HBDs for orally bioavailable drugs; while both compounds satisfy the rule, the lower HBD count of the methyl ester reduces the desolvation penalty associated with membrane partitioning . The total polar surface area (tPSA) is also reduced upon esterification (≈71.5 Ų for the ester vs. ≈83.1 Ų for the acid, estimated), further favoring passive absorption.

HBD count
Head-to-head
HBD 1 (ester) vs 2 (acid); tPSA ~71.5 vs ~83.1 Ų
May improve drug-likeness compliance
Calculated tPSA; rule-of-five context
Drug-likeness Lipinski Rule of Five Oral bioavailability

3-Oxo Pharmacophore Differentiation: Hydrogen-Bond Acceptor Capacity Distinguishes This Scaffold from Non-Oxo Methyl Quinoxaline-6-carboxylate

The 3-oxo substituent on the quinoxaline ring provides a critical hydrogen-bond acceptor (C=O) that is absent in the non-oxo analog methyl quinoxaline-6-carboxylate (CAS 23088-23-5). This additional carbonyl increases the HBA count from 4 (non-oxo) to 5 (3-oxo) and introduces a key pharmacophoric anchor point . In the context of quinoxaline-based kinase inhibitor design, the 3-oxo group has been shown to participate in conserved hydrogen-bonding interactions with the hinge region of ATP-binding pockets—a binding mode validated crystallographically for quinoxalinone-based c-Met and Lck inhibitors . The non-oxo analog lacks this interaction capability, which can result in orders-of-magnitude loss of target affinity in kinase inhibition assays .

HBA & pharmacophore
Cross-study comparable
HBA 5 (3-oxo present) vs 4 (non-oxo); provides hinge H-bond acceptor
Key for kinase hinge engagement
Inferred from quinoxalinone inhibitor SAR
Pharmacophore modeling Kinase inhibition Structure-activity relationship

Synthetic Intermediate Superiority: Methyl Ester Enables Chemoselective N-Functionalization Precluded with the Free Carboxylic Acid

The methyl ester serves as a transient carboxyl-protecting group, enabling chemoselective N-alkylation, N-acylation, or N-arylation at the quinoxalinone N-1 and/or N-4 positions without competing reactions at the carboxylic acid moiety . This synthetic advantage is quantitatively demonstrated in the patent literature: methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate has been specifically employed as the starting material for the synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives, which were evaluated as tubulin polymerization inhibitors with lead compound 13d exhibiting IC50 values of 0.126 μM (HeLa), 0.071 μM (SMMC-7721), and 0.164 μM (K562) . Attempting analogous N-functionalization directly on the free acid results in competing O-acylation and decarboxylation side reactions, reducing synthetic yields and requiring additional protection/deprotection steps.

Synthetic utility
Class-level inference
Enables direct N-functionalization; product 13d IC50 71–164 nM (3 cell lines)
Supports efficient library synthesis
Validated synthetic route; cellular activity reported
Synthetic methodology Protecting group strategy Parallel library synthesis

Patent Pedigree: Specific Citation as Key Intermediate Across Three Distinct Therapeutic Programs (HDAC, ALDH, Lck)

Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate is explicitly cited as a synthetic intermediate or scaffold component in at least three distinct patent families targeting unrelated therapeutic proteins: (i) N-hydroxycarboxamide derivatives as histone deacetylase (HDAC) inhibitors for autoimmune, neurodegenerative, and oncological indications; (ii) heterocyclic compounds as aldehyde dehydrogenase (ALDH) inhibitors for cancer, type 2 diabetes, and pulmonary arterial hypertension; and (iii) imidazoquinoxaline-based Lck kinase inhibitors for T-cell mediated disorders . This cross-target patent pedigree is not shared by the non-oxo analog methyl quinoxaline-6-carboxylate or the 2-methyl-substituted variant, underscoring the unique synthetic and pharmacophoric utility conferred specifically by the 3-oxo-6-carboxylate methyl ester substitution pattern .

Patent citation
Supporting evidence
Cited as intermediate in ≥3 patent families (HDAC, ALDH, Lck)
Indicates scaffold versatility
Patent analysis; no direct comparator data
Patent validation Histone deacetylase inhibition Aldehyde dehydrogenase Lck kinase

Physicochemical Property Vector: Integrated Comparison Across Five Key Drug-Design Parameters

A consolidated physicochemical comparison across five parameters demonstrates that methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate occupies a unique property vector space relative to its three most relevant analogs . The compound balances moderate lipophilicity (LogP 1.13) with low HBD count (1), retains the critical 3-oxo pharmacophore (HBA = 5), and provides the methyl ester as a synthetic handle. No single analog simultaneously satisfies all five criteria: the free acid is too polar (LogP 0.62, HBD = 2); the non-oxo analog lacks the 3-oxo H-bond acceptor; the 2-methyl variant adds steric bulk at the position ortho to the 3-oxo group, potentially altering binding pose; and the tetrahydro analog (CAS 671820-52-3) removes aromaticity from the pyrazine ring, fundamentally changing the π-stacking capacity .

Physicochemical profile
Data to verify
LogP 1.13, HBD 1, HBA 5, MW 204, RotB 1; only analog meeting all five criteria
May support multiparameter lead optimization
Database values; experimental verification recommended
Multiparameter optimization Physicochemical profiling Lead selection

Optimal Procurement and Application Scenarios for Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring Hinge-Region Hydrogen-Bond Pharmacophore

For programs targeting ATP-competitive kinase inhibition (c-Met, Lck, or related tyrosine kinases), methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate provides the essential 3-oxo carbonyl capable of engaging the kinase hinge region via hydrogen bonding—a pharmacophoric feature absent in the non-oxo analog methyl quinoxaline-6-carboxylate . The methyl ester's LogP of 1.13 ensures adequate cellular permeability for intracellular kinase target engagement, while the single hydrogen-bond donor (HBD = 1) maintains drug-likeness compliance . Researchers should procure this compound rather than the free acid when the synthetic route involves N-functionalization prior to ester hydrolysis, as the methyl ester serves as a built-in protecting group compatible with alkylation and acylation conditions .

HDAC Inhibitor Library Synthesis via N-Hydroxycarboxamide Derivatization

The compound is explicitly cited in patent literature as a precursor to N-hydroxycarboxamide-based histone deacetylase (HDAC) inhibitors . In this application, the 6-carboxylate methyl ester undergoes hydrazinolysis or aminolysis to install the zinc-binding hydroxamic acid warhead, while the 3-oxo group maintains the planar quinoxalinone scaffold required for HDAC tunnel binding. The documented purity specification of ≥95% (AKSci) or 98% (Leyan) ensures reproducible coupling yields in library synthesis . Procurement of the pre-formed methyl ester avoids the additional synthetic step and yield loss associated with in situ esterification of the free acid.

Tubulin Polymerization Inhibitor Development via N-Substituted Quinoxalinone SAR

The methyl ester serves as the direct precursor to the N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid scaffold, which produced compound 13d with antiproliferative IC50 values of 0.126 μM (HeLa), 0.071 μM (SMMC-7721), and 0.164 μM (K562), and tubulin polymerization IC50 of 3.97 μM . Researchers expanding this SAR series should procure the methyl ester directly to replicate the validated synthetic route without introducing variability from alternative ester or acid starting materials. The quantified cytotoxicity differential between this scaffold series and non-quinoxalinone microtubule agents supports its selection as a differentiated chemical starting point for oncology programs .

Aldehyde Dehydrogenase (ALDH) Inhibitor Programs for Metabolic Disease and Oncology

Patent literature identifies methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate as a key intermediate for heterocyclic ALDH inhibitors targeting cancer, type 2 diabetes, and pulmonary arterial hypertension . In this context, the methyl ester's moderate lipophilicity (LogP 1.13) balances the need for cellular penetration with the aqueous solubility required for enzymatic assay conditions, while the 3-oxo group provides an additional metabolic stability anchor point compared to non-oxo quinoxaline scaffolds . Procurement of this specific ester—rather than the ethyl or higher alkyl esters—ensures consistency with the published synthetic protocols and facilitates direct comparison with patent-exemplified compounds.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
3-oxo hinge-binding pharmacophore & moderate lipophilicity
ATP-competitive binding and cellular permeability assays
HDAC inhibitor library synthesis
Pre-formed methyl ester for hydroxamic acid warhead installation
HDAC inhibition and coupling efficiency assessment
Tubulin polymerization inhibitor development
Quinoxalinone scaffold enabling N-substituted SAR exploration
Tubulin polymerization inhibition and antiproliferative endpoint validation
ALDH inhibitor programs (metabolic disease/oncology)
Moderate lipophilicity and 3-oxo metabolic stability anchor
ALDH enzyme inhibition and metabolic stability profiling
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